3-Bromopiperidine-2,6-dione

Description

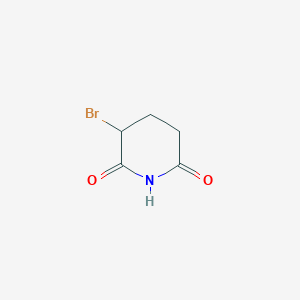

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSICGXZRVMXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502942 | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62595-74-8 | |

| Record name | 3-Bromo-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62595-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopiperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopiperidine-2,6-dione, a heterocyclic compound, serves as a critical building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a reactive bromine atom and a glutarimide (B196013) ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant applications in drug discovery, with a focus on its role in the development of immunomodulatory drugs and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as 3-bromoglutarimide, is a white to off-white crystalline powder.[1] It is characterized by the chemical formula C₅H₆BrNO₂ and a molecular weight of 192.01 g/mol .[2][3][4][5][6] The compound is generally insoluble in water but shows solubility in polar organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[7]

Identification and Structure

-

IUPAC Name: this compound[4]

-

Canonical SMILES: C1CC(=O)NC(=O)C1Br[4]

-

InChI Key: RYSICGXZRVMXDP-UHFFFAOYSA-N[8]

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 192.01 g/mol | [2][3][4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 107-111 °C | [9] |

| Boiling Point | 336.42 °C at 760 mmHg (predicted) | [10] |

| Density | 1.748 g/cm³ (predicted) | [10] |

| Solubility | Insoluble in water; Soluble in DMF, DMSO | [7] |

| pKa (predicted) | 9.35 ± 0.40 | |

| LogP (predicted) | 0.2 |

Spectral Data

-

¹H-NMR (Predicted, 400 MHz, CDCl₃): δ 8.34 (s, 1H), 4.64 (t, J = 3.6 Hz, 1H), 2.91-3.00 (m, 1H), 2.66-2.73 (m, 1H), 2.28-2.47 (m, 2H).[10]

-

Mass Spectrometry (LC-MS): A molecular ion peak (MH⁺) is observed at m/z 193.[2] The exact mass is 190.95819 Da.[4][11] The presence of bromine is indicated by a characteristic isotopic pattern.[11]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [8]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of piperidine-2,6-dione.

Materials:

-

Piperidine-2,6-dione

-

Bromine

Procedure: [2]

-

Suspend piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml) in a closed reaction vessel.

-

Carefully add bromine (4.5 ml, 87.8 mmol) to the suspension.

-

Heat the mixture at 110°C for 90 minutes with stirring.

-

After cooling, continue stirring in an open vessel until the evolution of hydrogen bromide gas ceases.

-

Evaporate the solvent in vacuo.

-

Dissolve the residue in ethanol and evaporate again to yield this compound as white crystals. (Yield: 99%).

A newer, safer, and more environmentally friendly method utilizes cycloglutaric anhydride (B1165640) as the starting material, which undergoes a two-step amidation and TBICA (1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione) bromination reaction.[12]

Purification by Column Chromatography

Purification of the crude product can be achieved by silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 70-230 mesh)

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a mixture of n-hexane and ethyl acetate. A common starting ratio is 1:1 (v/v).[13] The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 3-position, which is a good leaving group for nucleophilic substitution reactions.[6] The two electron-withdrawing carbonyl groups enhance the electrophilicity of the carbon atom bonded to the bromine. Additionally, the hydrogen on the nitrogen atom can be deprotonated under basic conditions, allowing for N-alkylation or other modifications.[7]

This versatile reactivity makes this compound a key intermediate in the synthesis of various pharmaceuticals.

Synthesis of Lenalidomide and other Thalidomide (B1683933) Analogs

This compound is a crucial precursor in the synthesis of lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[7] The synthesis involves the nucleophilic substitution of the bromine atom by an appropriate amine.

Caption: Synthetic pathway to Lenalidomide.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. This compound is a building block for the synthesis of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[6][14][15]

The glutarimide moiety of molecules derived from this compound is responsible for binding to CRBN. This interaction brings the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[14]

Caption: Mechanism of Action of a CRBN-recruiting PROTAC.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it a readily accessible tool for researchers in drug discovery and development. The ability to functionalize its structure through nucleophilic substitution has been instrumental in the creation of potent immunomodulatory agents and innovative protein-degrading molecules. As the field of targeted protein degradation continues to expand, the importance of this compound as a key synthetic building block is set to grow, paving the way for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound (CAS 62595-74-8) [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 62595-74-8 [sigmaaldrich.com]

- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound (CAS 62595-74-8) [benchchem.com]

- 12. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 13. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, is a pivotal heterocyclic compound in medicinal and organic chemistry.[1] Its unique structure, featuring a piperidine-2,6-dione core with a bromine atom at the 3-position, renders it a versatile synthetic intermediate for a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its significant role in drug discovery, particularly in the development of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[1]

Chemical Structure and Nomenclature

The structural foundation of this compound is a six-membered piperidine (B6355638) ring.[1] This core is distinguished by the presence of two carbonyl groups at positions 2 and 6, forming a dicarboximide, and a bromine atom substituted at the 3-position.[1] This specific arrangement of functional groups is crucial to its chemical reactivity and utility as a building block in complex molecule synthesis.[1]

IUPAC Name: this compound[2]

Synonyms: 3-Bromo-2,6-piperidinedione, 3-bromoglutarimide[1][3]

Chemical Structure Diagram```dot

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: Suspend 10.2 g (50.3 mmol) of piperidine-2,6-dione in 20 ml of chloroform (B151607) in a pressure-resistant glass reaction vessel. [4]2. Bromine Addition: To the suspension, add 4.5 ml (87.8 mmol) of liquid bromine. [4]3. Reaction: Seal the vessel and stir the mixture for 90 minutes at a bath temperature of 110°C. [4]4. Cooling and Venting: After cooling the vessel, open it and continue stirring until no more hydrogen bromide gas escapes.

-

Solvent Removal: Evaporate the reaction mixture in vacuo. [4]6. Purification: Dissolve the residue in ethanol (B145695) and then evaporate the ethanol to yield 17.1 g (99% yield) of this compound as white crystals. [4]

Two-Step Synthesis from Glutaric Anhydride (B1165640)

A newer, safer, and more environmentally friendly method utilizes glutaric anhydride as the starting material. [5] Experimental Workflow

Caption: Two-step synthesis from glutaric anhydride.

Detailed Protocol:

This patented method involves two main steps: an amidation reaction followed by a bromination reaction using TBICA (trichloroisocyanuric acid in the presence of a bromide source). [5]This approach is highlighted for its safety, environmental benefits, and suitability for large-scale production. [5]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which is a good leaving group, and the two electron-withdrawing carbonyl groups. [1][6]This facilitates nucleophilic substitution reactions at the C3 position. [1]Additionally, the N-H proton is acidic and can be removed under basic conditions to generate a nucleophilic nitrogen anion. [6] This dual reactivity makes it a valuable intermediate in the synthesis of a variety of complex molecules. [1]

Synthesis of Immunomodulatory Drugs

This compound is a critical building block for a class of compounds with potent immunomodulatory properties. [1]These derivatives have been shown to significantly reduce the production of interleukin-12 (B1171171) (IL-12) while increasing the production of interleukin-10 (IL-10) in activated immune cells. [1]This profile suggests therapeutic potential for treating inflammatory and autoimmune diseases, as well as certain cancers. [1]A notable example is its use in the synthesis of lenalidomide, an anti-tumor drug. [6]

Development of Proteolysis Targeting Chimeras (PROTACs)

More recently, this compound has been utilized as a starting material for the synthesis of Proteolysis Targeting Chimeras (PROTACs). [1]PROTACs are a novel therapeutic modality designed to target and degrade specific proteins within cells, offering a powerful tool in drug discovery.

Other Applications

Beyond immunomodulators and PROTACs, this compound serves as an intermediate in the synthesis of various other pharmaceutical agents, including antipsychotics, antidepressants, and anticonvulsants. [3]It is also employed as a building block in the agrochemical industry for the production of insecticides, herbicides, and fungicides. [3]

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

GHS Hazard Statements: [1][2][7]* H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined structure and predictable reactivity have established it as a key intermediate in the synthesis of a diverse range of commercially and therapeutically significant molecules. The detailed information provided in this guide on its properties, synthesis, and applications underscores its continued relevance to researchers and professionals in the field of drug development and beyond.

References

- 1. This compound (CAS 62595-74-8) [benchchem.com]

- 2. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 62595-74-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopiperidine-2,6-dione (CAS 62595-74-8)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Bromopiperidine-2,6-dione, a key intermediate in pharmaceutical chemistry. The information is presented with a focus on quantitative data, experimental methodologies, and logical workflows to support advanced research and development.

Introduction

This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound identified by CAS number 62595-74-8.[1] Its molecular structure features a piperidine-2,6-dione core with a bromine atom at the 3-position.[1] This bromine atom serves as a reactive site, making the compound a valuable building block for synthesizing more complex, biologically active molecules.[1] It is of significant interest in medicinal chemistry, particularly as a crucial intermediate for a class of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).[1] These advanced therapeutics often function by binding to the protein cereblon (CRBN), part of an E3 ubiquitin ligase complex, to induce the degradation of specific target proteins.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 62595-74-8 | [1][2][3] |

| Molecular Formula | C₅H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 192.01 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 107-111 °C | [1][4] |

| Boiling Point | 336.4 °C at 760 mmHg | [1][4] |

| Purity | ≥95% to 97% | [2][5] |

| Storage | Sealed in dry, 2-8°C or Room Temperature | [2][5] |

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 49.45 Ų | [6] |

| Number of Heavy Atoms | 9 | [6] |

| Fraction Csp3 | 0.6 | [6] |

| Number of Rotatable Bonds | 0 | [6] |

| Number of H-bond Acceptors | 2 | [6] |

| Number of H-bond Donors | 1 | [6] |

| Molar Refractivity | 39.02 cm³ | [6] |

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [3][4] |

| SMILES | O=C1CCC(Br)C(=O)N1 | [2][7] |

| InChI | 1S/C5H6BrNO2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2H2,(H,7,8,9) | [3][5] |

| InChI Key | RYSICGXZRVMXDP-UHFFFAOYSA-N | [3][5] |

Experimental Protocols

A documented two-step method for preparing this compound uses cyclopentanedioic anhydride (B1165640) as the starting material.[8]

Step 1: Amidation Reaction

-

Reagents: Cyclopentanedioic anhydride (starting material, 1.0 eq), Isopropanol (B130326) (solvent), 25% Ammonia (B1221849) solution (10.0 eq).[8]

-

Procedure:

-

Charge a reaction vessel with isopropanol, 25% ammonia solution, and the starting material.[8]

-

Stir the mixture to dissolve the components.[8]

-

Heat the reaction mixture to 85°C and reflux for 4 hours.[8]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).[8]

-

Once the starting material is consumed, slowly cool the mixture to room temperature to induce crystallization.[8]

-

Filter the resulting solid precipitate.[8]

-

Wash the filter cake in three portions with a 1:1 (v/v) solution of isopropanol and water.[8]

-

Dry the solid product in a forced-air oven at 100°C for 12 hours to yield the intermediate product (piperidine-2,6-dione).[8]

-

Step 2: TBICA Bromination Reaction

-

Reagents: Intermediate A from Step 1, TBICA (1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione) for bromination.[8]

-

Procedure: The intermediate is subjected to a bromination reaction using TBICA to yield the final product, this compound.[8]

Caption: Two-step synthesis of this compound.

The stereochemistry of this compound and its derivatives is critical for biological activity.[1] Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and characterizing its stereoisomers.

-

Objective: To separate the enantiomers of this compound or its derivatives.

-

Column: Chiral Stationary Phase (CSP) column. For similar piperidine-2,6-dione compounds, Kromasil CHI-DMB columns have been used effectively.[1]

-

Mobile Phase: Normal phase conditions are often employed, using a mixture such as hexane (B92381) and dioxane.[1]

-

Detection: UV detector set to an appropriate wavelength based on the chromophore of the analyte.

-

Procedure:

-

Prepare a standard solution of the racemic compound in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Run the separation under isocratic conditions.

-

Analyze the resulting chromatogram to determine the retention times and peak areas for each enantiomer, allowing for both analytical and preparative separation.[1]

-

This compound is a key building block for PROTACs.[1] The bromine at the 3-position is a reactive handle for linker conjugation. An experimental design to study its reactivity is outlined below.

-

Objective: To assess the efficiency of conjugating a linker to the 3-position of the piperidine-2,6-dione core.

-

Method: Nucleophilic substitution reaction.

-

Procedure:

-

Functionalization: Introduce a nucleophilic group (e.g., an amine or thiol on the linker) to react with the 3-bromo position of the piperidine-2,6-dione.

-

Reaction Monitoring: Monitor the progress of the conjugation reaction using TLC or LC-MS to track the consumption of starting material and the formation of the desired PROTAC intermediate.

-

Kinetic Studies: Once the PROTAC is synthesized, its biological efficiency can be tested. Monitor the degradation of the target protein (e.g., via Western blot) over time and under varying conditions (e.g., pH, temperature) to assess the PROTAC's efficacy.[1]

-

Control Experiments: Use a non-functionalized piperidine-2,6-dione or a linker-only control to ensure the observed effects are due to the complete PROTAC molecule.[1]

-

Caption: Role of the compound as a building block in PROTACs.

Applications in Drug Development

This compound is instrumental in the synthesis of thalidomide (B1683933) analogs and other immunomodulatory drugs (IMiDs).[1] These drugs are used to treat various cancers and inflammatory diseases by modulating the immune system.[1] Its most prominent modern application is in the development of PROTACs, a revolutionary technology in drug discovery that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[1] The piperidine-2,6-dione core derived from this intermediate is responsible for binding to the E3 ubiquitin ligase cereblon (CRBN), a critical function for this class of drugs.[1]

References

- 1. This compound (CAS 62595-74-8) [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | 62595-74-8 [sigmaaldrich.com]

- 6. 62595-74-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]

The Core Mechanism of 3-Bromoglutarimide in Biological Systems: A Technical Guide for Drug Development Professionals

Abstract

3-Bromoglutarimide, also known as 3-bromopiperidine-2,6-dione, is a pivotal synthetic intermediate in modern medicinal chemistry. While not possessing significant intrinsic biological activity, its core glutarimide (B196013) structure is the cornerstone for two revolutionary classes of therapeutics: Immunomodulatory Imide Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). The mechanism of action of 3-bromoglutarimide is therefore indirect, realized through its derivatives that hijack the body's own protein disposal machinery—the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth exploration of the synthesis of these derivatives from 3-bromoglutarimide, their molecular mechanism of action centered on the E3 ubiquitin ligase cereblon (CRBN), and the experimental protocols used to elucidate their biological effects.

Introduction: The Strategic Importance of 3-Bromoglutarimide

3-Bromoglutarimide serves as a critical building block due to its reactive bromine atom, which allows for facile nucleophilic substitution, enabling the attachment of various molecular scaffolds.[1] This property is exploited in the synthesis of molecules that can modulate the immune system or induce the targeted degradation of disease-causing proteins. The glutarimide ring, the core of the 3-bromoglutarimide structure, is essential for the biological activity of its derivatives, as it mediates their binding to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[1]

The Central Role of Cereblon and the Ubiquitin-Proteasome System

The biological activity of 3-bromoglutarimide derivatives is intrinsically linked to the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[1]

The Ubiquitination Cascade

The process of ubiquitination is carried out by three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[1]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[1]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.[1]

Derivatives of 3-bromoglutarimide function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to novel protein targets.[2]

Mechanism of Action of 3-Bromoglutarimide Derivatives

The glutarimide moiety of 3-bromoglutarimide-derived molecules is crucial for their interaction with a specific binding pocket on cereblon.[3] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neo-substrates"—proteins not normally targeted by this E3 ligase.[3]

Immunomodulatory Imide Drugs (IMiDs)

IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are derivatives where the 3-position of the glutarimide ring is functionalized. These molecules act as "molecular glues," inducing the degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3), in multiple myeloma cells.[2][4] The degradation of these factors leads to downstream effects including apoptosis and immunomodulation.[5]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two. 3-Bromoglutarimide is a key starting material for the synthesis of the E3 ligase-recruiting ligand, which is often a thalidomide (B1683933) or pomalidomide analogue.[6] PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination and degradation of the POI.

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of 3-bromoglutarimide derivatives is quantified by their binding affinity to cereblon and their ability to induce the degradation of target proteins. The following tables summarize key quantitative data for representative IMiDs and PROTACs.

Table 1: Cereblon Binding Affinities of Immunomodulatory Drugs

| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |

|---|---|---|---|---|

| Pomalidomide | Competitive Binding | U266 myeloma cell extracts | ~2000 | [7] |

| Pomalidomide (S-enantiomer) | Competitive Binding | HEK293T cell extracts | ~10,000 | [7] |

| Lenalidomide | TR-FRET Binding | Recombinant protein | 1500 | [8] |

| CC-220 | TR-FRET Binding | Recombinant protein | 60 | [8] |

| Phenyl Glutarimide (PG) | Binding Assay | Recombinant protein | 2191 |[9] |

Table 2: Degradation Potency of a Representative PROTAC

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |

|---|

| ARV-825 | BRD4 | Pomalidomide | <1 | >95 |[10][11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 3-bromoglutarimide derivatives.

Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)

-

Test compound (e.g., pomalidomide derivative)

-

Assay Buffer (25 mM Tris pH 8.0, 150 mM NaCl)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration.

-

Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well.

-

Plot the decrease in fluorescence polarization against the concentration of the test compound to determine the IC50 value.[5]

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels in cells.[12]

Materials:

-

Cell line expressing the target protein

-

Test compound (PROTAC or IMiD)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Primary antibody for the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.[12]

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by ubiquitination.

Materials:

-

Cell line expressing the target protein

-

Test compound (PROTAC or IMiD)

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing lysis buffer (containing 1% SDS)

-

Antibody for the target protein for immunoprecipitation

-

Antibody against ubiquitin for Western blotting

Procedure:

-

Treat cells with the test compound, with and without a proteasome inhibitor.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitate the target protein from the cell lysates.

-

Analyze the immunoprecipitated proteins by Western blotting using an anti-ubiquitin antibody.

-

An increase in the high molecular weight smear in the lane corresponding to the test compound and proteasome inhibitor co-treatment indicates polyubiquitination of the target protein.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Mechanism of action of IMiDs in multiple myeloma.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

3-Bromoglutarimide is a quintessential example of a molecule whose biological significance is realized through its synthetic utility. Its glutarimide core is a privileged scaffold for engaging the E3 ubiquitin ligase cereblon, enabling the development of IMiDs and PROTACs that can induce the targeted degradation of disease-relevant proteins. A thorough understanding of the ubiquitin-proteasome system and the molecular mechanisms of these derivatives is paramount for the continued innovation of this powerful therapeutic modality. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Substituted Piperidine-2,6-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine-2,6-dione scaffold, a core structural motif in molecules like thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), represents a highly privileged chemotype in modern medicinal chemistry. These compounds have garnered significant attention for their potent and diverse biological activities, ranging from anticancer and immunomodulatory to antiviral and antimicrobial effects. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted piperidine-2,6-dione derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Protein Degradation

A primary mechanism underlying the anticancer effects of many substituted piperidine-2,6-dione compounds is their ability to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these molecules act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not the natural targets of the ligase. This targeted protein degradation has proven to be a powerful strategy in oncology.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various piperidine-2,6-dione derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Compound/Analog | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | [1] |

| Thalidomide | MCF-7 | Breast Cancer | 16.87 | [1] |

| Thalidomide | PC3 | Prostate Cancer | 14.58 | [1] |

| Lenalidomide | DAUDI | Burkitt's Lymphoma | > 0.6 (75% proliferation) | [2] |

| Lenalidomide | MUTU-I | Burkitt's Lymphoma | > 1 (53% proliferation) | [2] |

| Pomalidomide | RPMI8226 | Multiple Myeloma | 8 | [3] |

| Pomalidomide | OPM2 | Multiple Myeloma | 10 | [3] |

| Analog 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 | [1] |

| Analog 24b | MCF-7 | Breast Cancer | 4.11 | [1] |

| Analog 24b | PC3 | Prostate Cancer | 5.80 | [1] |

| Piperidine (B6355638) Derivative 16 | 786-0 | Renal Cancer | 0.4 | [4] |

| Piperidine Derivative 16 | HT29 | Colon Cancer | 4.1 | [4] |

| Piperidine Derivative 22 | NCI/ADR-RES | Ovarian Cancer (MDR) | 19.8 | [4] |

| Piperidine Derivative 22 | NCI-H460 | Non-small Cell Lung Cancer | 26.3 | [4] |

| Piperidine Derivative 25 | PC-3 | Prostate Cancer | 6.4 | [4] |

Signaling Pathway: CRBN-Mediated Protein Degradation

The binding of a piperidine-2,6-dione compound to CRBN alters its substrate specificity, leading to the recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase complex. This results in the polyubiquitination of the target protein, marking it for degradation by the proteasome.

Immunomodulatory Activity

Substituted piperidine-2,6-diones exhibit potent immunomodulatory effects, which can be either immunostimulatory or immunosuppressive depending on the specific compound and cellular context. These effects are often mediated by the modulation of cytokine production and can be linked to the CRBN pathway, as well as other signaling cascades like the JAK/STAT pathway.

Quantitative Immunomodulatory Activity Data

The immunomodulatory effects can be quantified by measuring changes in cytokine levels or the binding affinity to key protein targets like CRBN.

| Compound | Assay | IC50 (µM) | Reference |

| Lenalidomide | CRBN Binding (TR-FRET) | 2.694 | [5] |

| Analog YJ1b | CRBN Binding (TR-FRET) | 0.206 | [5] |

| Analog YJ2c | CRBN Binding (TR-FRET) | 0.211 | [5] |

| Analog YJ2h | CRBN Binding (TR-FRET) | 0.282 | [5] |

| Fluorinated Analog 8d | CRBN Binding (MST) | 63 | [6] |

Signaling Pathway: JAK/STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune response. Some piperidine derivatives may exert their immunomodulatory effects by inhibiting components of this pathway.

References

- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromopiperidine-2,6-dione: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Context

The first documented synthesis of 3-Bromopiperidine-2,6-dione, also known as 3-bromoglutarimide, appears in a 1980 publication in the journal Archiv der Pharmazie by K. Fickentscher and his colleagues.[1] While the full text of this original article is not widely accessible, this publication is consistently cited in subsequent patents and literature as the pioneering work.[1] The initial purpose for its synthesis in 1980 is not clearly elucidated in the currently available literature, a notable gap in its historical record.

Following its initial discovery, this compound remained a relatively obscure chemical entity until its strategic importance as a synthetic intermediate became apparent. The true significance of this compound emerged with the development of a new class of immunomodulatory drugs (IMiDs®) by Celgene Corporation. It was identified as a critical building block for the synthesis of lenalidomide, a potent anti-tumor and immunomodulatory agent used in the treatment of multiple myeloma.[2] This application catalyzed a surge of interest in this compound, solidifying its role as a key intermediate in medicinal chemistry.[2] More recently, its utility has expanded into the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase to target specific proteins for degradation.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 62595-74-8 | [3] |

| Molecular Formula | C₅H₆BrNO₂ | [3] |

| Molecular Weight | 192.01 g/mol | [3] |

| IUPAC Name | 3-bromo-2,6-piperidinedione | [3] |

| Synonyms | 3-Bromoglutarimide, 3-Bromo-2,6-piperidinedione | TCI Chemicals |

| Melting Point | 107-111 °C | TCI Chemicals |

| Purity | >98.0% (GC) | TCI Chemicals |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in water. |

Synthesis Methodologies

Several synthetic routes to this compound have been developed, with the most common methods starting from either piperidine-2,6-dione (glutarimide) or cyclopentanedioic anhydride.

Bromination of Piperidine-2,6-dione (Glutarimide)

This is a widely cited and direct method for the synthesis of this compound.

Experimental Protocol:

A solution of piperidine-2,6-dione (2.00 g) and liquid bromine (2.82 g, 0.90 mL, 17.7 mmol) in chloroform (B151607) (15 mL) is slowly added to a 48 mL pressure-resistant glass reaction vessel equipped with a Teflon spiral cap.[4] The reaction mixture is heated to 110°C and stirred at this temperature for 45 minutes.[4] The progress of the reaction can be monitored by gas chromatography.[4] After the reaction is complete, the mixture is concentrated under vacuum to remove the solvent, yielding the crude product.[4]

References

- 1. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

- 2. The neuropeptide vasoactive intestinal peptide: direct effects on immune cells and involvement in inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 62595-74-8 [sigmaaldrich.com]

In-Depth Spectral Analysis of 3-Bromopiperidine-2,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopiperidine-2,6-dione is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various therapeutic agents. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of this important molecule.

Molecular Structure and Properties

This compound, with the chemical formula C₅H₆BrNO₂, has a molecular weight of approximately 192.01 g/mol .[1][2] Its structure consists of a six-membered piperidine (B6355638) ring containing two carbonyl groups at positions 2 and 6, and a bromine atom at position 3.

Spectroscopic Data Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. This section details the analysis of its NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule. Predicted ¹H-NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows the following peaks:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.34 | s | 1H | N-H |

| ~4.64 | t | 1H | H-3 |

| ~2.91-3.00 | m | 1H | H-5 |

| ~2.66-2.73 | m | 1H | H-5 |

| ~2.28-2.47 | m | 2H | H-4 |

Note: This is predicted data and experimental values may vary slightly.[3]

¹³C NMR Spectral Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A patent for a synthesis method involving a related intermediate reported an MS-ESI result of 114.1 [M+H]⁺ for the unbrominated piperidine-2,6-dione.[4] For this compound, the expected protonated molecule [M+H]⁺ would be around m/z 192 and 194.

The fragmentation of piperidine derivatives under mass spectrometry is influenced by the ionization method. Common fragmentation pathways for piperidine rings include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[5] For this compound, initial fragmentation would likely involve the loss of the bromine atom or cleavage of the piperidine ring.

| m/z Value | Proposed Fragment |

| 192/194 | [M+H]⁺ |

| 113 | [M - Br]⁺ |

Note: This table represents a simplified prediction of key fragments. A detailed experimental spectrum would be necessary for a complete analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and MS data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum with parameters such as a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrumentation and Ionization:

-

Data Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and expected fragments.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting daughter ions.

-

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR and MS data.

Conclusion

This technical guide has provided a comprehensive overview of the spectral analysis of this compound using NMR and MS techniques. The presented data, although partially based on predictions due to the limited availability of public experimental spectra, offers a solid foundation for the characterization of this compound. The detailed experimental protocols and the logical workflow diagram serve as practical tools for researchers in the field. Accurate and thorough spectral analysis is crucial for ensuring the identity, purity, and structural integrity of this compound, thereby facilitating its successful application in research and drug development.

References

- 1. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 62595-74-8) [benchchem.com]

- 3. This compound, CAS No. 62595-74-8 - iChemical [ichemical.com]

- 4. CN116462627A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. as.uky.edu [as.uky.edu]

- 9. acdlabs.com [acdlabs.com]

3-Bromopiperidine-2,6-dione: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and toxicity information for 3-Bromopiperidine-2,6-dione (CAS No. 62595-74-8). The information is compiled from safety data sheets, regulatory information, and scientific literature to ensure a thorough understanding for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound. It serves as a key intermediate in the synthesis of more complex, biologically active molecules, notably in the development of immunomodulatory agents and Proteolysis Targeting Chimeras (PROTACs).[1]

| Property | Value | Source |

| CAS Number | 62595-74-8 | [2] |

| Molecular Formula | C₅H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 192.01 g/mol | [1][2][3] |

| Appearance | White to off-white or light yellow crystalline powder/solid | |

| Melting Point | 107.0 to 111.0 °C | |

| Solubility | Soluble in polar organic solvents like N,N-dimethylformamide and dimethyl sulfoxide; insoluble in water. | [4] |

| SMILES | C1CC(=O)NC(=O)C1Br | [3] |

| InChIKey | RYSICGXZRVMXDP-UHFFFAOYSA-N | [1][3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial when handling this compound.

GHS Classification and Hazard Statements

The compound is categorized under several hazard classes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Precautionary Statements and First Aid

The following precautionary statements are recommended for handling this compound.[2][5]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an authorized hazardous waste collection point. |

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

-

Handling: Avoid all personal contact, including inhalation.[5] Wear protective clothing, gloves, and eye/face protection.[2][5] Use in a well-ventilated area and avoid the formation of dust.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, and well-ventilated area.[5] Keep containers securely sealed when not in use.[5] Recommended storage temperature is between 2-8°C.[2] Store away from incompatible materials.

-

Spills: In case of a spill, clean up immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, and labeled container for disposal.[5]

Toxicity and Biological Activity

Mechanism of Action and Biological Relevance

The piperidine-2,6-dione core, for which this compound is a key synthetic precursor, is a critical structural motif in a class of drugs known as immunomodulatory imide drugs (IMiDs). More recently, this scaffold has been extensively used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6]

PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[7][8] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7][8] The piperidine-2,6-dione moiety functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7] By bringing the target protein into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]

Derivatives of piperidine-2,6-dione have been shown to possess immunomodulatory properties, including the ability to reduce the production of the pro-inflammatory cytokine IL-12 and increase the production of the anti-inflammatory cytokine IL-10 in immune cells.[1]

References

- 1. This compound (CAS 62595-74-8) [benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound | C5H6BrNO2 | CID 12570775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. precisepeg.com [precisepeg.com]

Solubility profile of 3-Bromopiperidine-2,6-dione in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopiperidine-2,6-dione, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the existing qualitative information and furnishes a detailed experimental protocol for researchers to determine exact solubility parameters in their laboratories.

Core Concepts and Physicochemical Properties

This compound (CAS No: 62595-74-8) is a heterocyclic compound with a molecular weight of 192.01 g/mol .[1][2] Its structure, featuring a piperidine-2,6-dione core with a bromine substituent, lends it a specific polarity profile that dictates its solubility in various solvents. Understanding this profile is critical for its use in synthetic reactions, formulation development, and purification processes.

Qualitative Solubility Profile

Based on available data, this compound exhibits a clear preference for polar organic solvents. The compound's solubility in water is consistently reported as low. The following table summarizes the known qualitative solubility of this compound in common laboratory solvents.

| Solvent | Common Abbreviation | Type | Reported Solubility |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble[2][3][4] |

| Dimethylformamide | DMF | Polar Aprotic | Soluble[2][3][4] |

| Ethanol | EtOH | Polar Protic | Soluble[5] |

| Acetone | - | Polar Aprotic | Soluble[5] |

| Ethyl Acetate | EtOAc | Moderately Polar | Soluble[5] |

| Tetrahydrofuran | THF | Polar Aprotic | Soluble |

| Water | H₂O | Polar Protic | Slightly Soluble / Insoluble[2][3][4] |

Note: The term "Soluble" is based on descriptive accounts in the literature. Precise concentrations (mg/mL or molarity) at specific temperatures have not been widely published.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility values, the following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Sample Preparation (Saturated Solution):

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards using a validated HPLC method (or other quantitative technique).

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound is scarce, the qualitative profile indicates good solubility in polar aprotic solvents such as DMSO and DMF, and some solubility in polar protic solvents like ethanol. Its solubility in water is limited. For applications requiring exact solubility values, the provided experimental protocol offers a robust methodology for in-house determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and guiding formulation efforts in research and drug development.

References

The Chemical Reactivity of the Bromine Atom in 3-Bromoglutarimide: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Reactivity of 3-Bromoglutarimide, a Key Building Block in Modern Therapeutics.

Introduction

3-Bromoglutarimide (3-bromopiperidine-2,6-dione) is a pivotal synthetic intermediate in medicinal chemistry, primarily recognized for its role as a precursor to a class of molecules with significant biological activity.[1] Its structure, featuring a reactive bromine atom at the 3-position of a glutarimide (B196013) ring, makes it a versatile scaffold for the synthesis of complex molecules, including ligands for the E3 ubiquitin ligase Cereblon (CRBN). The engagement of CRBN is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality embodied by Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 3-bromoglutarimide, focusing on its application in the synthesis of CRBN ligands and PROTACs, and is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the bromine atom in 3-bromoglutarimide is nucleophilic substitution.[1] The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl groups of the glutarimide ring activate the C3 carbon towards nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at this position, which is crucial for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reaction with Amine Nucleophiles

A common and critical reaction of 3-bromoglutarimide is its reaction with amine nucleophiles. This reaction is fundamental to the synthesis of many CRBN ligands, where a nitrogen-containing heterocycle is attached to the glutarimide core.

General Reaction Scheme:

Caption: General scheme of nucleophilic substitution on 3-bromoglutarimide.

A direct substitution strategy is frequently employed in the synthesis of Cereblon binders, where the glutarimide ring is linked to a heterocycle through a C-N bond.[1]

Experimental Protocol: Synthesis of a Benzimidazole-based Cereblon Binder

A representative example of this reaction is the synthesis of a benzimidazole-based Cereblon binder. In a typical procedure, a functionalized benzimidazole (B57391) is reacted with this compound in the presence of a base such as sodium hydride.[3]

| Reactant/Reagent | Molar Equiv. | Purpose |

| Functionalized Benzimidazole | 1.0 | Nucleophile |

| This compound | 1.0 - 1.2 | Electrophile |

| Sodium Hydride (NaH) | 1.1 - 1.5 | Base |

| Dimethylformamide (DMF) | - | Solvent |

Procedure:

-

To a solution of the functionalized benzimidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C.

-

The mixture is stirred for a specified time (e.g., 30 minutes) to allow for the formation of the corresponding anion.

-

A solution of this compound in DMF is then added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Reaction with Thiol Nucleophiles

Sulfur-based nucleophiles, such as thiols, also readily react with 3-bromoglutarimide to form 3-thioether derivatives.[1]

Experimental Protocol: Synthesis of 3-Benzylthiopiperidine-2,6-dione

The synthesis of 3-benzylthiopiperidine-2,6-dione from 3-bromoglutarimide serves as a good example of this type of reaction.[3]

| Reactant/Reagent | Molar Equiv. | Purpose |

| 3-Bromoglutarimide | 1.0 | Electrophile |

| Benzylthiol | 1.1 | Nucleophile |

| Base (e.g., DIPEA) | 1.5 | Base |

| Tetrahydrofuran (THF) | - | Solvent |

Procedure:

-

To a solution of 3-bromoglutarimide in THF, benzylthiol and a base (e.g., diisopropylethylamine - DIPEA) are added.

-

The reaction mixture is heated to a specified temperature (e.g., 75 °C) and stirred for several hours.

-

After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is then worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired product.

Competition with Elimination Reactions

As with many alkyl halides, nucleophilic substitution at the C3 position of 3-bromoglutarimide can be accompanied by a competing elimination reaction, leading to the formation of an unsaturated glutarimide derivative. The outcome of the reaction is influenced by several factors:

-

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2 mechanism), whereas good nucleophiles that are weak bases favor substitution (SN2 mechanism).

-

Solvent: The use of ethanol (B145695) as a solvent tends to encourage elimination, while polar aprotic solvents like DMF or DMSO generally favor substitution.

-

Temperature: Higher temperatures generally favor elimination over substitution.

By carefully selecting the reaction conditions, the desired substitution product can be obtained in high yield.

Application in PROTAC Synthesis

The facile nucleophilic substitution of the bromine atom in 3-bromoglutarimide is a key step in the synthesis of many PROTACs. A typical workflow involves the initial synthesis of a Cereblon ligand from 3-bromoglutarimide, followed by the attachment of a linker, and finally coupling with a ligand for the protein of interest (POI).

Experimental Workflow: Synthesis of a PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

A detailed, step-by-step synthesis of a PROTAC involves the coupling of a Cereblon (CRBN) E3 ligase ligand with a ligand for the protein of interest (POI) via a chemical linker. 3-Bromoglutarimide is a common starting material for the synthesis of the CRBN ligand portion.

Detailed Methodologies for Key Experiments:

The synthesis of a PROTAC is a multi-step process. A representative protocol for the synthesis of a BRD4-targeting PROTAC using a thalidomide-derived CRBN ligand (which can be synthesized from 3-bromoglutarimide precursors) is outlined below.

Step 1: Synthesis of the CRBN Ligand-Linker Conjugate

This step often involves the reaction of a functionalized CRBN ligand (derived from 3-bromoglutarimide) with a linker molecule containing a reactive group. For example, an amine-functionalized CRBN ligand can be reacted with a linker containing a carboxylic acid group via an amide coupling reaction.

Step 2: Synthesis of the PROTAC

The CRBN ligand-linker conjugate is then coupled with a ligand for the POI. This is also frequently achieved through an amide bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in PROTAC synthesis, based on literature precedents.

| Reaction Step | Reactants | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA | DMF | Room Temp | 2-12 | 60-90 |

| Amide Coupling | Carboxylic Acid, Amine | EDCI, HOBt | DCM/DMF | Room Temp | 4-16 | 55-85 |

Note: Yields are highly dependent on the specific substrates and linker used.

Conclusion

The bromine atom in 3-bromoglutarimide exhibits a high degree of reactivity towards nucleophilic substitution, making it an exceptionally valuable building block in medicinal chemistry and drug development. Its utility in the synthesis of Cereblon ligands has positioned it at the forefront of the development of PROTACs, a promising new class of therapeutics. A thorough understanding of its reactivity, including the factors that govern the competition between substitution and elimination, is essential for the efficient and rational design of novel protein degraders. This guide provides a foundational understanding and practical insights to aid researchers in leveraging the unique chemical properties of 3-bromoglutarimide for the advancement of targeted protein degradation and the discovery of new medicines.

References

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 3. grant.rscf.ru [grant.rscf.ru]

Methodological & Application

Synthesis of 3-Bromopiperidine-2,6-dione from Piperidine-2,6-dione: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromopiperidine-2,6-dione, a key intermediate in medicinal and organic chemistry, starting from piperidine-2,6-dione.[1] this compound serves as a crucial building block for the creation of more complex, biologically active molecules, including those with immunomodulatory properties.[1] The described method is a direct bromination of the piperidine-2,6-dione core. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 3-bromoglutarimide, is a brominated heterocyclic compound with significant applications in the synthesis of pharmaceutical agents.[1] The bromine atom at the 3-position acts as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of complex molecular architectures.[1] This versatility makes it a valuable intermediate in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1] The synthesis from the readily available piperidine-2,6-dione is a common and efficient route to this important compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from piperidine-2,6-dione based on established laboratory procedures.

| Parameter | Value | Reference |

| Starting Material | Piperidine-2,6-dione | [2] |

| Reagent | Bromine | [2] |

| Solvent | Chloroform (B151607) | [2] |

| Reactant Quantities | Piperidine-2,6-dione: 10.2 g (50.3 mmol)Bromine: 4.5 ml (87.8 mmol) | [2] |

| Reaction Temperature | 110 °C | [2] |

| Reaction Time | 90 minutes | [2] |

| Yield | 99% | [2] |

| Product | This compound | [2] |

| Molecular Formula | C5H6BrNO2 | [2] |

| Molecular Weight | 192.01 g/mol | [2][3] |

| CAS Number | 62595-74-8 | [2][3] |

Experimental Protocol

This protocol details the synthesis of this compound via the direct bromination of piperidine-2,6-dione.

Materials:

-

Piperidine-2,6-dione

-

Bromine

-

Chloroform

-

Pressure-resistant glass reaction vessel with a Teflon spiral cap

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a pressure-resistant glass reaction vessel, prepare a suspension of piperidine-2,6-dione (10.2 g, 50.3 mmol) in chloroform (20 ml).[2]

-

Reagent Addition: Carefully add bromine (4.5 ml, 87.8 mmol) to the suspension.[2]

-

Reaction: Seal the vessel and heat the mixture to 110 °C with stirring for 90 minutes.[2]

-

Work-up: After cooling the reaction mixture to room temperature, carefully open the vessel in a well-ventilated fume hood to allow for the escape of hydrogen bromide gas. Continue stirring until no more gas evolves.[2]

-

Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the chloroform.[2]

-

Purification: Dissolve the residue in ethanol and then evaporate the ethanol in vacuo. This step helps to remove any remaining traces of bromine and hydrogen bromide.[2] The resulting product, this compound, should be obtained as white crystals.[2]

Safety Precautions:

-